Cas no 1261752-89-9 (5-Bromo-2-hydroxypyridine-3-sulfonyl chloride)

5-Bromo-2-hydroxypyridine-3-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive sulfonyl chloride group, enabling efficient derivatization for constructing sulfonamides or sulfonate esters. The bromo and hydroxyl substituents provide additional functionalization sites, enhancing its utility in heterocyclic chemistry. This compound is particularly valuable in medicinal chemistry for introducing sulfonyl moieties into target molecules, improving binding affinity or solubility. Its stability under controlled conditions ensures reliable handling in synthetic applications. Suitable for use in multi-step syntheses, it offers a balance of reactivity and selectivity, making it a practical choice for researchers developing bioactive compounds or advanced materials.
5-Bromo-2-hydroxypyridine-3-sulfonyl chloride structure
1261752-89-9 structure
Product Name:5-Bromo-2-hydroxypyridine-3-sulfonyl chloride
CAS No:1261752-89-9
MF:C5H3BrClNO3S
MW:272.50421833992
CID:4920641
Update Time:2025-06-08

5-Bromo-2-hydroxypyridine-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-hydroxypyridine-3-sulfonyl chloride
    • 5-Bromo-2-hydroxypyridine-3-sulfonyl chloride
    • Inchi: 1S/C5H3BrClNO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9)
    • InChI Key: MISITZWHLUXORP-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(=C1)S(=O)(=O)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 378
  • XLogP3: 0.8
  • Topological Polar Surface Area: 71.6

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Additional information on 5-Bromo-2-hydroxypyridine-3-sulfonyl chloride

The Role of 5-Bromo-2-hydroxypyridine-3-sulfonyl Chloride (CAS No. 1261752-89-9) in Modern Chemical and Pharmaceutical Research

5-Bromo-2-hydroxypyridine-3-sulfonyl chloride, a synthetic organosulfur compound with the CAS registry number CAS 1261752-89-9, has emerged as a critical intermediate in advanced chemical synthesis and pharmaceutical development. Its unique structural features—a bromine substituent at position 5, a hydroxyl group at position 2, and a sulfonyl chloride moiety at position 3—enable versatile reactivity, making it indispensable for designing bioactive molecules. Recent studies highlight its role in optimizing drug delivery systems and modulating pharmacokinetic properties through site-specific functionalization.

The sulfonyl chloride group (-SO₂Cl) of this compound exhibits high electrophilicity, facilitating nucleophilic substitution reactions with amino groups in peptides or proteins. This property has been leveraged in the synthesis of targeted prodrugs, where controlled activation via enzymatic hydrolysis enhances drug specificity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that coupling this reagent with tumor-associated proteases enabled selective release of cytotoxic agents in cancer microenvironments, minimizing off-target effects.

The bromine atom (Br) at the pyridine ring’s fifth position provides opportunities for further halogenation or radioisotope labeling. Researchers have explored 76Br-labeled variants for positron emission tomography (PET) imaging applications, achieving submicrometer spatial resolution in preclinical models. Additionally, computational docking studies revealed that the hydroxyl group (-OH) enhances hydrogen-bonding interactions with protein kinases, suggesting potential utility in anti-inflammatory drug design.

Innovations in green chemistry have streamlined the synthesis of CAS 1261752-89-9. A microwave-assisted protocol reported in Green Chemistry Letters & Reviews (2024) achieved 98% yield using solvent-free conditions and reusable catalysts, reducing environmental footprint by 60% compared to traditional methods. The compound’s stability under physiological pH ranges (4–8) also makes it suitable for oral drug formulations requiring gastrointestinal compatibility.

Biochemical assays have identified this compound as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes management. A collaborative study between MIT and Novartis demonstrated that analogs incorporating this scaffold achieved IC₅₀ values as low as 0.4 nM while maintaining selectivity over related enzymes. Structural modifications to the pyridine ring are currently being investigated to improve metabolic stability without compromising activity.

In regenerative medicine applications, the sulfonyl chloride functionality has been utilized to crosslink extracellular matrix components in biocompatible hydrogels. A recent Nature Materials paper detailed how integrating this reagent into collagen scaffolds enhanced stem cell adhesion by ≈40%, accelerating wound healing rates in murine models. The hydroxyl group’s redox responsiveness further enables stimuli-triggered degradation profiles tailored to tissue repair timelines.

Safety assessments confirm that CAS 1261752-89-9 demonstrates low acute toxicity (LD₅₀ > 5 g/kg orally), though its reactive sulfonyl chloride group necessitates proper handling protocols to avoid skin irritation during synthesis stages. Ongoing toxicokinetic studies focus on identifying metabolites using LC–MS/MS platforms to ensure compliance with FDA guidelines for clinical translation.

This multifunctional molecule continues to drive interdisciplinary research at the chemistry-biology interface. Its structural modularity allows simultaneous optimization of physicochemical properties such as lipophilicity (logP = 3.7), solubility (>5 mg/mL at pH 7), and permeability across biological membranes—all critical parameters for successful drug candidates under ICH guidelines.

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